molecular formula C22H28N2O B2721161 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955791-34-1

3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2721161
CAS No.: 955791-34-1
M. Wt: 336.479
InChI Key: CDGATSJVBRAIIX-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a tetrahydroquinoline group, which is a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline ring adds a level of complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzamide group could potentially undergo hydrolysis to form benzoic acid and an amine. The tetrahydroquinoline ring might also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, it might exhibit polarity due to the presence of the amide group .

Scientific Research Applications

Electrospray Mass Spectrometry and Fragmentation Studies

Research has delved into the properties of N-linked glycans derivatized at the reducing terminus, including compounds similar in structure to the one of interest, to understand their electrospray and collision-induced dissociation (CID) fragmentation spectra. These studies are crucial for identifying and characterizing complex molecules in mass spectrometry, providing insights into their chemical behavior and potential applications in analytical chemistry (Harvey, 2000).

Sigma-2 Receptor Probes

Compounds structurally related to "3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide" have been investigated as sigma-2 receptor probes. Such research is pivotal in developing tools for studying sigma-2 receptors in vitro, which could have implications for understanding cancer physiology and developing diagnostic tools (Xu et al., 2005).

Antimicrobial and Analgesic Activities

The synthesis and evaluation of compounds with the tetrahydroquinoline moiety for antimicrobial and analgesic activities highlight the potential therapeutic applications of these molecules. Such research indicates the broad spectrum of biological activities that compounds similar to "this compound" might possess, underscoring their importance in drug discovery (Saad et al., 2011).

Receptor Antagonists and Pharmacological Studies

Research into receptor antagonists, including those structurally related to the compound of interest, focuses on reducing liabilities associated with the human ether-a-go-go-related gene (hERG) by modifying the chemical structure. These studies are crucial for the development of safe and effective pharmaceuticals by addressing cardiotoxicity concerns associated with hERG inhibition (Kasai et al., 2012).

Anticancer Agent Development

The tetrahydroisoquinoline moiety, as part of the structure of "this compound," is also explored for its potential as an anticancer agent. This research direction is exemplified by the synthesis of compounds targeting specific cancer cell lines, demonstrating the compound's relevance in the search for new anticancer therapies (Redda et al., 2010).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological targets via the benzamide or tetrahydroquinoline moieties .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. It could be interesting to explore its synthesis, reactivity, and potential uses in more detail .

Properties

IUPAC Name

3-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-3-13-24-14-5-8-19-16-18(9-10-21(19)24)11-12-23-22(25)20-7-4-6-17(2)15-20/h4,6-7,9-10,15-16H,3,5,8,11-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGATSJVBRAIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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